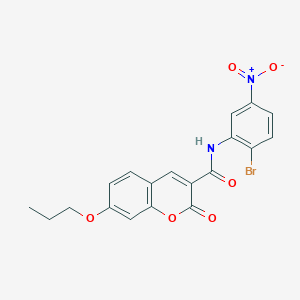
N-(2-bromo-5-nitro-phenyl)-2-oxo-7-propoxy-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-bromo-5-nitro-phenyl)-2-oxo-7-propoxy-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a bromine and nitro group on the phenyl ring, which can significantly influence its chemical reactivity and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-5-nitro-phenyl)-2-oxo-7-propoxy-chromene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the bromination and nitration of a phenyl ring, followed by coupling with a chromene derivative. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for monitoring and controlling the reaction parameters can help in achieving consistent product quality. Additionally, purification steps such as recrystallization or chromatography are essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-bromo-5-nitro-phenyl)-2-oxo-7-propoxy-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the bromine atom could result in various substituted phenyl derivatives.
Applications De Recherche Scientifique
N-(2-bromo-5-nitro-phenyl)-2-oxo-7-propoxy-chromene-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Its potential therapeutic properties are explored in drug development, particularly for anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of N-(2-bromo-5-nitro-phenyl)-2-oxo-7-propoxy-chromene-3-carboxamide involves its interaction with specific molecular targets. The nitro and bromine groups can participate in various biochemical pathways, potentially inhibiting enzymes or binding to receptors. The exact pathways and targets depend on the specific biological context and are often studied using techniques like molecular docking and in vitro assays.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-5-nitrophenol
- 2-Bromo-5-nitrobenzenecarbaldehyde
- 2-Bromo-5-nitrophenylacetic acid
Uniqueness
What sets N-(2-bromo-5-nitro-phenyl)-2-oxo-7-propoxy-chromene-3-carboxamide apart from similar compounds is its unique combination of functional groups and the chromene backbone. This structure imparts specific chemical reactivity and biological activity that can be fine-tuned for various applications.
Propriétés
Numéro CAS |
7047-65-6 |
|---|---|
Formule moléculaire |
C19H15BrN2O6 |
Poids moléculaire |
447.2 g/mol |
Nom IUPAC |
N-(2-bromo-5-nitrophenyl)-2-oxo-7-propoxychromene-3-carboxamide |
InChI |
InChI=1S/C19H15BrN2O6/c1-2-7-27-13-5-3-11-8-14(19(24)28-17(11)10-13)18(23)21-16-9-12(22(25)26)4-6-15(16)20/h3-6,8-10H,2,7H2,1H3,(H,21,23) |
Clé InChI |
ARXWMFIDRFEHQM-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-methoxy-1-phenyltetracyclo[6.6.0.02,7.09,14]tetradeca-2(7),3,5,9,11,13-hexaene](/img/structure/B14723991.png)
![2-[(Piperidin-1-yl)methylidene]cyclohexan-1-one](/img/structure/B14723997.png)
![4-[(6-Chloro-2-methoxyacridin-9-yl)amino]-5-methyl-2-propan-2-ylphenol](/img/structure/B14724001.png)
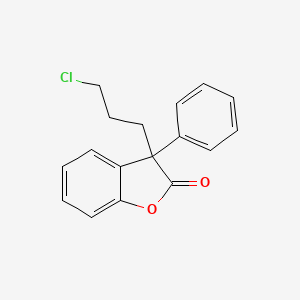
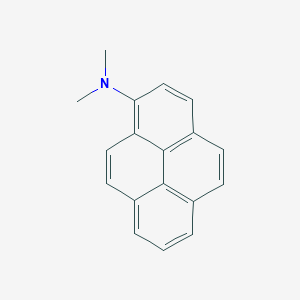



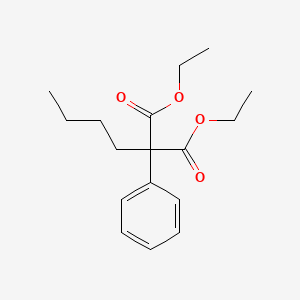

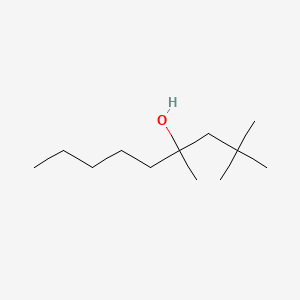
![2-[3-(2-Chlorophenyl)acryloyl]benzoic acid](/img/structure/B14724054.png)

![4-[(5-Methyl-2-oxocyclohexyl)carbonyl]piperidine-2,6-dione](/img/structure/B14724077.png)
